molecular formula C8H8ClFO2S B1377578 (2-Fluoro-4-methylphenyl)methanesulfonyl chloride CAS No. 1505607-08-8

(2-Fluoro-4-methylphenyl)methanesulfonyl chloride

Cat. No. B1377578
M. Wt: 222.66 g/mol
InChI Key: GHJJQQQLLHPEEZ-UHFFFAOYSA-N
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Description

“(2-Fluoro-4-methylphenyl)methanesulfonyl chloride” is an organic compound with the CAS Number: 1505607-08-8 . It has a molecular weight of 222.67 . The compound is typically stored at -10°C and appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is (2-fluoro-4-methylphenyl)methanesulfonyl chloride . The InChI code is 1S/C8H8ClFO2S/c1-6-2-3-7(8(10)4-6)5-13(9,11)12/h2-4H,5H2,1H3 . The InChI key is GHJJQQQLLHPEEZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-Fluoro-4-methylphenyl)methanesulfonyl chloride” is a powder . The compound has a molecular weight of 222.67 . Unfortunately, specific information on its boiling point and density was not available from the resources.

Scientific Research Applications

CNS Cholinesterase Inhibitors

Phenylmethanesulfonyl fluoride and methanesulfonyl fluoride were compared with physostigmine for their efficacy in suppressing methylphenidate-induced stereotyped gnawing, an extrapyramidal motor behavior. While physostigmine showed powerful suppression, the sulfonyl fluorides did not produce a clear behavioral effect, despite inhibiting cholinesterase similarly to physostigmine. This discrepancy suggests that the effects of these compounds on extrapyramidal motor behaviors are not directly correlated with the degree of CNS cholinesterase inhibition (Moss, Rodriguez, & Mcmaster, 1985).

Prenatal Exposure and Brain Development

Prenatal exposure to methanesulfonyl fluoride (MSF), a CNS-selective acetylcholinesterase (AChE) inhibitor, was found to alter forebrain morphology and gene expression in a sex-specific manner in rats. Chronic in utero exposure to MSF led to differences in morphological development of the cerebral cortex and affected the expression of genes associated with sexual differentiation, brain development, and cholinergic neurotransmission. These findings highlight a critical developmental role for AChE in the fetal nervous system, potentially through its effects on cholinergic neurotransmission (Byers, Irwin, Moss, Sumaya, & Hohmann, 2005).

Fluorine-18-Labeled Compounds in Imaging

Fluorine-18-labeled estrogens were prepared for imaging studies, demonstrating the utility of fluorine-labeled compounds in selectively targeting tissues for diagnostic purposes. These compounds, including fluorine-labeled estrogens, showed high affinity for estrogen receptors and were selectively taken up by target tissues in animal models, indicating their potential application in imaging studies related to hormone-sensitive conditions (Kiesewetter, Kilbourn, Landvatter, Heiman, Katzenellenbogen, & Welch, 1984).

Safety And Hazards

The compound has been classified with the signal word "Danger" . It has hazard statements H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(2-fluoro-4-methylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-6-2-3-7(8(10)4-6)5-13(9,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJJQQQLLHPEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-methylphenyl)methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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